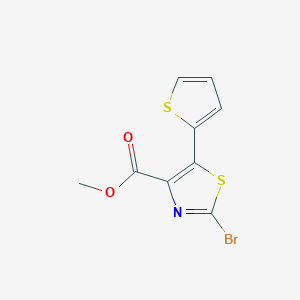

Methyl 2-bromo-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylate

Description

Methyl 2-bromo-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a bromine atom at position 2, a thiophen-2-yl group at position 5, and a methyl ester at position 4. The compound is of interest in medicinal and materials chemistry due to the versatility of thiazole derivatives in drug design and catalysis.

Properties

Molecular Formula |

C9H6BrNO2S2 |

|---|---|

Molecular Weight |

304.2 g/mol |

IUPAC Name |

methyl 2-bromo-5-thiophen-2-yl-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C9H6BrNO2S2/c1-13-8(12)6-7(15-9(10)11-6)5-3-2-4-14-5/h2-4H,1H3 |

InChI Key |

XAXMTWZWQIVNKC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)Br)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Cyclocondensation | High regioselectivity | Multi-step synthesis | Moderate |

| Suzuki Coupling | Modular thiophene introduction | Requires Pd catalysts | High (industrial) |

| Direct Bromination | Single-step | Competing side reactions | Low |

Critical Reaction Insights

- Solvent Effects : Polar aprotic solvents (e.g., DMA) enhance Suzuki coupling efficiency.

- Catalyst Optimization : Pd(OAc)₂/Xantphos improves coupling yields for sterically hindered substrates.

- Bromination Control : Excess Br₂ leads to di-brominated byproducts; stoichiometric Br₂ in acetic acid ensures mono-bromination.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The thiophene and thiazole rings can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydro derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3).

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

- Substituted thiazole derivatives

- Sulfoxides and sulfones

- Biaryl compounds

Scientific Research Applications

Methyl 2-bromo-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylate is primarily related to its ability to interact with biological targets through its bromine and sulfur atoms. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The compound’s structure allows it to bind to specific molecular targets, such as proteins or nucleic acids, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Implications

Electronic Effects : The thiophen-2-yl group’s electron-donating nature may stabilize the thiazole ring, contrasting with the electron-withdrawing effects of bromine. This balance could optimize reactivity in catalytic or medicinal applications.

Metabolic Stability : Methyl esters (target) are less prone to hydrolysis than ethyl analogs (), suggesting improved pharmacokinetics .

Biological Activity

Methyl 2-bromo-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a bromine atom and a thiophene group. The molecular formula is , which contributes to its reactivity and biological interactions.

Biological Activities

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells. The compound demonstrated potent growth inhibition with IC50 values comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.5 | Induction of apoptosis |

| A549 | 1.7 | Inhibition of tubulin polymerization |

| HT-29 | 1.6 | Disruption of cell cycle progression |

The mechanism underlying its anticancer activity appears to involve the induction of apoptosis through the mitochondrial pathway, as evidenced by increased caspase-3 activity in treated cells .

2. Antimicrobial Properties

This compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition

The compound has been shown to inhibit key enzymes involved in cellular processes such as DNA replication and cell division. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells .

2. Disruption of Cell Signaling

By interfering with cell signaling pathways, this compound can alter gene expression and metabolic processes within cells, contributing to its antiproliferative effects .

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study published in Nature, this compound was tested on xenograft models of human tumors. The compound significantly reduced tumor volume compared to control groups, indicating its potential for clinical application in cancer therapy .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that it inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics .

Q & A

Q. Q1. What are the common synthetic routes for preparing Methyl 2-bromo-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling brominated thiazole intermediates with thiophene derivatives. For example, analogous thiazole-thiophene hybrids are synthesized via cyclocondensation of thiourea with α-bromoketones or bromoacetate esters under basic conditions (e.g., KOH/EtOH) . Optimization includes:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity for bromine substitution .

- Catalyst use : Cu(I) catalysts improve coupling efficiency in Suzuki-Miyaura reactions for thiophene integration .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and decomposition risks .

Q. Q2. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer: Key techniques include:

- HPLC : To assess purity (>95% threshold) using reverse-phase C18 columns with UV detection at 254 nm .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., thiophen-2-yl vs. thiophen-3-yl isomers) via coupling patterns and chemical shifts .

- Elemental analysis : Discrepancies between calculated and experimental C/H/N/S values (>0.3%) indicate impurities .

Advanced Structural and Computational Analysis

Q. Q3. What crystallographic tools are recommended for resolving the crystal structure of this compound?

Methodological Answer:

- X-ray diffraction (XRD) : Use SHELXTL (Bruker AXS) or SHELXL for refinement, particularly for handling bromine’s strong anomalous scattering .

- ORTEP visualization : Generate anisotropic displacement ellipsoids to assess thermal motion and disorder .

- WinGX integration : Streamline data processing from structure solution (SHELXS) to final CIF report generation .

Q. Q4. How can density functional theory (DFT) elucidate electronic properties or reactivity?

Methodological Answer:

- Molecular docking : Study interactions with biological targets (e.g., enzymes) by analyzing binding poses and hydrogen-bonding networks .

- Frontier orbitals : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites; Gaussian09 with B3LYP/6-31G(d) is standard .

- Non-covalent interactions : Use AIM (Atoms in Molecules) analysis to map van der Waals or π-stacking interactions in crystal packing .

Data Contradiction and Troubleshooting

Q. Q5. How should researchers resolve discrepancies between spectroscopic data and computational predictions?

Methodological Answer:

- NMR vs. DFT shifts : If experimental ¹³C NMR deviates >5 ppm from calculated values, re-evaluate solvent effects (e.g., DMSO vs. gas-phase DFT) or conformational flexibility .

- XRD vs. IR : For inconsistent functional group assignments (e.g., carbonyl stretching), cross-validate with single-crystal XRD bond lengths and angles .

Q. Q6. What experimental strategies address low yields in bromination reactions for this compound?

Methodological Answer:

- Bromine source optimization : Replace liquid Br₂ with NBS (N-bromosuccinimide) for controlled radical bromination .

- Protecting groups : Temporarily shield the carboxylate moiety (e.g., tert-butyl ester) to prevent side reactions during bromination .

- In situ monitoring : Use TLC or LC-MS to track intermediate formation and adjust stoichiometry .

Application-Oriented Research

Q. Q7. How can this compound serve as a precursor for bioactive molecule development?

Methodological Answer:

- Click chemistry : React the bromine substituent with azides (CuAAC) to generate triazole-linked pharmacophores .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups for SAR studies .

- Ester hydrolysis : Convert the methyl ester to a carboxylic acid for improved solubility in biological assays .

Advanced Analytical Challenges

Q. Q8. How can researchers distinguish between isomeric forms (e.g., thiophen-2-yl vs. thiophen-3-yl) in this compound?

Methodological Answer:

- NOESY NMR : Detect spatial proximity between thiophene protons and the thiazole ring to assign substitution patterns .

- XRD : Resolve regiochemistry unambiguously via crystallographic data (e.g., bond angles between thiophene and thiazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.